molecular formula C14H15ClO B1530121 1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene CAS No. 51958-28-2

1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene

Cat. No. B1530121
CAS RN: 51958-28-2
M. Wt: 234.72 g/mol
InChI Key: LYLFWGQHYZZPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene, also known as CM-PN, is an organic chemical compound that has been used in a variety of scientific research applications. It is a small, colorless crystalline solid with a molecular weight of 222.75 g/mol. Its chemical structure consists of a chloromethyl group attached to a propan-2-yloxy group and a naphthalene ring. CM-PN is a versatile compound that has been used in a variety of scientific research applications, such as reaction synthesis, drug discovery, and biochemistry.

Scientific Research Applications

  • Environmental Restoration and Green Chemistry

    Directed evolution was applied to toluene ortho-monooxygenase (TOM) of Burkholderia cepacia G4 for enhanced chlorinated ethenes and naphthalene oxidation. This enhanced the degradation of trichloroethylene, a common groundwater contaminant, and the synthesis of 1-naphthol, a vital chemical manufacturing intermediate. The variant TOM-Green showed increased activity in both these applications, demonstrating that random, in vitro protein engineering can improve a large multisubunit protein for multiple functions, including environmental restoration and green chemistry (Canada et al., 2002).

  • Photophysical Studies in Biological Systems

    The photophysical behavior of related probes, including acrylodan, ANS, and prodan, in various solvents and aqueous mixtures, was examined to understand their emission properties in biological systems. These studies are crucial in peptide and protein research, as they aid in the interpretation of emission properties in terms of specific and general solvent effects (Cerezo et al., 2001).

  • Synthesis of Complex Organic Compounds

    Research focused on the straightforward synthesis of 1,7-dioxaspiro[4.4]nonanes and substituted perhydrofuropyrans from 2-chloromethyl-3-(2-methoxyethoxy)prop-1-ene. These studies are significant for developing new methods in organic synthesis, particularly in the creation of complex molecules like aflatoxins and analogues (Alonso et al., 2004).

  • Fluorescence Microscopy in Biological Research

    The synthesis of 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP) as a fluorescent dye demonstrated its potential in biological research. It's useful for fluorescence microscopy due to its solvent polarity and viscosity sensitivity, which helps in differentiating between lipid or protein-bound states and aqueous media (Jacobson et al., 1996).

  • Spectroscopic Characterization and Quantum Chemical Calculations

    The molecular structure, polarizability, and hyperpolarizability of 1-(chloromethyl)-2-methylnaphthalene were studied using FT-IR, FT-Raman techniques, and quantum chemical calculations. This research provides insights into the physical and chemical properties of such compounds, aiding in the development of new materials and molecules (Nagabalasubramanian et al., 2012).

properties

IUPAC Name

1-(chloromethyl)-2-propan-2-yloxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLFWGQHYZZPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2-(propan-2-yloxy)naphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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